4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid
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Overview
Description
4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C5H6N2O2S. It is part of the thiadiazole family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of a thiadiazole ring, which consists of sulfur and nitrogen atoms, and a carboxylic acid group attached to the ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid typically involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The thiadiazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, leading to cell death. The compound may also interact with other biological pathways, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
- 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid
- 4-Amino-1,2,3-thiadiazole-5-carboxylic acid
Uniqueness
4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid is unique due to its ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, phenyl, and amino counterparts, the ethyl group may provide different steric and electronic effects, leading to distinct properties and applications .
Properties
IUPAC Name |
4-ethylthiadiazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-2-3-4(5(8)9)10-7-6-3/h2H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKZWNGODJNQKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407148 |
Source
|
Record name | 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183302-40-1 |
Source
|
Record name | 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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